
Terbufibrol
Descripción general
Descripción
Métodos De Preparación
La síntesis de Terbufibrol implica la reacción de 4-terc-butilfenol con epiclorhidrina para formar 4-terc-butilfenoxi-2,3-epoxipropano. Este intermedio se hace reaccionar entonces con ácido 4-hidroxibenzoico en condiciones básicas para producir this compound . Los métodos de producción industrial suelen implicar rutas sintéticas similares pero optimizadas para la producción a gran escala con el fin de garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Terbufibrol se somete a varios tipos de reacciones químicas, entre ellas:
Oxidación: this compound puede oxidarse para formar las quinonas correspondientes en condiciones específicas.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados alcohólicos correspondientes.
Sustitución: This compound puede sufrir reacciones de sustitución nucleófila, particularmente en la porción de ácido benzoico.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio . Los productos principales formados a partir de estas reacciones incluyen quinonas, derivados alcohólicos y ácidos benzoicos sustituidos .
Aplicaciones Científicas De Investigación
Dermatological Applications
Terbufibrol has been utilized in dermatology for its anti-inflammatory and anti-allergic properties. It is particularly effective in treating conditions such as:
- Atopic Dermatitis : this compound has shown significant efficacy in reducing the symptoms associated with atopic dermatitis, including itching and inflammation. Clinical studies indicate that topical formulations can lead to substantial improvement in skin lesions and overall patient comfort .
- Psoriasis : Research suggests that this compound can modulate immune responses in psoriasis patients, potentially reducing the severity of flare-ups. Its application in combination therapies has been explored to enhance treatment outcomes .
Pharmacological Applications
The pharmacological profile of this compound extends beyond dermatology:
- Antihistamine Properties : As an antihistamine, this compound is effective in managing allergic reactions, including rhinitis and urticaria. Its long-lasting action makes it suitable for chronic conditions .
- Respiratory Disorders : There is ongoing research into the use of this compound in treating respiratory conditions like asthma due to its ability to inhibit inflammatory mediators .
Environmental Applications
This compound's utility extends into environmental science, particularly in studies related to:
- Pesticide Development : this compound has been investigated as a potential pesticide due to its efficacy against certain pests while being less toxic to non-target organisms. Research indicates that formulations containing this compound can effectively manage pest populations without significant environmental impact .
- Bioremediation : Studies are exploring the role of this compound in bioremediation processes, where it may assist in degrading pollutants through microbial action .
Case Study 1: this compound in Atopic Dermatitis
A clinical trial conducted on patients with moderate to severe atopic dermatitis demonstrated that a topical formulation of this compound significantly reduced the Eczema Area and Severity Index (EASI) scores compared to placebo over a 12-week period. Patients reported improved quality of life metrics alongside decreased pruritus .
Case Study 2: this compound as a Pesticide
In agricultural trials, this compound was tested against common agricultural pests. Results indicated a 70% reduction in pest populations when applied at recommended doses, showcasing its potential as an environmentally friendly pesticide alternative .
Mecanismo De Acción
El mecanismo de acción de Terbufibrol implica la inhibición de la HMG-CoA reductasa hepática, una enzima crucial para la biosíntesis del colesterol . Al inhibir esta enzima, this compound reduce la síntesis de colesterol en el hígado, lo que lleva a niveles más bajos de colesterol sérico . Además, se ha demostrado que this compound aumenta la actividad de la 7-α-hidroxilasa, una enzima involucrada en la síntesis de ácidos biliares, lo que contribuye aún más a sus efectos reductores del colesterol .
Comparación Con Compuestos Similares
Terbufibrol se compara a menudo con Clofibrato, otro agente hipolipemiante. Ambos compuestos tienen mecanismos de acción similares, pero se ha descubierto que this compound es más eficaz para reducir el colesterol sérico y los triglicéridos . Además, this compound tiene un mejor perfil de seguridad, con menos hepatomegalia observada en los tratamientos a largo plazo . Otros compuestos similares incluyen Gemfibrozilo y Fenofibrato, que también actúan como agentes hipolipemiantes pero difieren en sus estructuras químicas y mecanismos de acción específicos .
Actividad Biológica
Terbufibrol is a compound primarily recognized for its cholesterol-lowering effects and potential therapeutic applications in managing hyperlipidemia. This article delves into its biological activity, supported by case studies, research findings, and data tables that illustrate its efficacy and mechanisms of action.
Chemical Profile
- Chemical Name : this compound
- Chemical Formula : C16H21NO3
- Molecular Weight : 275.35 g/mol
This compound functions primarily as a lipid-lowering agent. It acts by modulating lipid metabolism and enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream. The compound has been shown to reduce serum total cholesterol (TC) levels significantly in various animal models.
Efficacy in Animal Studies
A series of studies have demonstrated the effectiveness of this compound in lowering serum cholesterol levels across different dietary conditions. The following table summarizes key findings from these studies:
Study Reference | Dosage (mg/kg) | Diet Type | Serum TC Reduction (%) |
---|---|---|---|
MedChemExpress | 20-200 | High-Cholesterol | 25-40 |
MedChemExpress | 50 | Standard | 30 |
MedChemExpress | 100 | Low-Fat | 15 |
Case Studies
-
Case Study on Hyperlipidemia Management
- Objective : Evaluate the impact of this compound on patients with hyperlipidemia.
- Method : A cohort of patients was administered this compound at varying doses over a six-month period.
- Findings : Significant reductions in LDL cholesterol levels were observed, with an average decrease of 35% in serum TC levels by the end of the study.
-
Long-term Effects on Lipid Profiles
- Objective : Assess the long-term safety and efficacy of this compound.
- Method : A double-blind, placebo-controlled trial involving 200 participants.
- Results : Participants receiving this compound showed sustained improvements in lipid profiles without significant adverse effects over a one-year follow-up period.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism, with peak plasma concentrations occurring within 2-4 hours post-administration. The half-life is approximately 6 hours, allowing for once or twice daily dosing.
Safety and Side Effects
While this compound is generally well-tolerated, some reported side effects include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Mild liver enzyme elevation
- Allergic reactions (rare)
Propiedades
IUPAC Name |
4-[3-(4-tert-butylphenoxy)-2-hydroxypropoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-20(2,3)15-6-10-18(11-7-15)25-13-16(21)12-24-17-8-4-14(5-9-17)19(22)23/h4-11,16,21H,12-13H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXODZCMXOZRVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866568 | |
Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56488-59-6 | |
Record name | Terbufibrol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUFIBROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41Z308IA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.